
Fidaxomicin
概要
説明
Fidaxomicin is a narrow-spectrum macrocyclic antibiotic primarily used to treat infections caused by Clostridioides difficile. It is a fermentation product obtained from the actinomycete Dactylosporangium aurantiacum subspecies hamdenensis . This compound is minimally absorbed into the bloodstream when taken orally, making it effective in targeting intestinal pathogens while preserving the normal gut microbiota .
準備方法
Synthetic Routes and Reaction Conditions: Fidaxomicin is produced through fermentation using the actinomycete Dactylosporangium aurantiacum subspecies hamdenensis. The fermentation process involves culturing the microorganism in a suitable medium, followed by extraction and purification of the antibiotic . An improved process for the preparation of this compound involves culturing Actinoplanes deccanensis in a specific culture medium, resulting in a yield of greater than 500 mg/L broth .
Industrial Production Methods: The industrial production of this compound involves large-scale fermentation, followed by extraction and purification processes. The fermentation broth is subjected to whole broth extraction, and the antibiotic is isolated with a purity of greater than 97% area by high-performance liquid chromatography (HPLC) .
化学反応の分析
Site-Selective Acylation of the Noviose Unit
Fidaxomicin's noviose sugar undergoes regioselective C3"-acylation using organoboron catalysts. The cis-vicinal diol motif enables activation via reversible covalent interactions with arylboronic acids, achieving >90% regioselectivity for C3" over C2" positions .
Key reaction conditions :
-
Catalyst: Shimada arylboronic acid (10 mol%)
-
Acylating agent: Benzoyl chloride derivatives (1.5 equiv)
-
Solvent: THF, 50°C, 24 hrs
Acyl Group Introduced | Product Code | Yield (%) | Bioactivity (C. difficile MIC₉₀, μg/mL) |
---|---|---|---|
3-Furoyl | 7j | 65 | 0.12 (vs 0.25 for this compound) |
4-Pyridyl | 7i | 28 | 0.50 |
Isobutyryl | 7u | 72 | 0.06 |
This strategy circumvented degradation pathways observed with traditional acylation methods, particularly THF ring formation at elevated temperatures .
Tsuji-Trost Rhamnose Cleavage
The rhamnose-resorcylate moiety undergoes Pd(0)-mediated allylic substitution:
textThis compound + Pd(PPh₃)₄ → Rhamnose-cleaved analog + Byproducts
-
Provides access to 12 novel structures with modified RNA polymerase binding
-
Maintains activity against Mycobacterium tuberculosis (MIC₅₀: 0.5–2 μg/mL)
Hydrodechlorination
Pd-catalyzed hydrodechlorination replaces chlorine atoms on the resorcylate unit :
textCl │ Ar–Cl + B₂pin₂ → Ar–H + Cl–Bpin
Optimized conditions :
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Reductant: Bis(pinacolato)diboron (3 equiv)
-
Additive: H₂O (10 equiv)
Resorcylate Derivitization
The dichlorohomoorsellinic acid subunit allows nucleophilic substitutions under mild basic conditions (DMF, 60°C) :
Electrophile | Product Code | Yield (%) | Water Solubility (mg/mL) |
---|---|---|---|
PEG₅-epoxide | 12a | 58 | 4.2 (vs 0.1 for parent) |
Sulfonyl fluoride | 8a | 81 | 1.8 |
Tetrazine | 9b | 37 | 0.9 |
These modifications increased aqueous solubility up to 40-fold while maintaining RNAP inhibition (IC₅₀: 15–85 nM vs 12 nM for this compound) .
Stability Considerations
Critical degradation pathways identified:
-
Ester Hydrolysis :
-
Oxidative Degradation :
-
Thermal Rearrangement :
Stabilization strategies include low-temperature storage (4°C) and formulation with antioxidants (BHT) .
These advancements in this compound chemistry have enabled the creation of >50 semisynthetic analogs with improved pharmacokinetic profiles and expanded antimicrobial spectra. Ongoing work focuses on enhancing metabolic stability through fluorine substitutions and prodrug approaches .
科学的研究の応用
Mechanism of Action and Pharmacokinetics
Fidaxomicin exhibits bactericidal activity by inhibiting bacterial RNA polymerase, specifically at a site distinct from rifamycins. This selective inhibition allows this compound to effectively target C. difficile while sparing much of the indigenous gut microbiota, which is crucial for maintaining gut health . The drug is poorly absorbed in the gastrointestinal tract, leading to high local concentrations in the intestinal lumen, which is beneficial for treating CDI .
Treatment of Clostridioides difficile Infection
This compound has been established as a first-line treatment for CDI, demonstrating comparable efficacy to vancomycin but with a lower recurrence rate. A meta-analysis showed that this compound was associated with improved sustained symptomatic cure rates compared to vancomycin (odds ratio 0.67) and reduced risk of recurrent CDI (risk ratio 0.59) .
Table 1: Comparative Efficacy of this compound vs. Vancomycin in CDI Treatment
Study Reference | Treatment Group | Clinical Cure Rate (%) | Recurrence Rate (%) |
---|---|---|---|
This compound | 71 | 17 | |
Vancomycin | 63 | 30 | |
This compound | 85 | 10 |
Pediatric Use
This compound has also been studied for use in children and adolescents with CDI. A study indicated that this compound was well tolerated and resulted in significantly higher global cure rates compared to vancomycin in this population .
Immunocompromised Patients
Recent studies have highlighted this compound's effectiveness in immunocompromised patients. One study reported a significant reduction in treatment failure outcomes among patients treated with this compound compared to those receiving vancomycin (hazard ratio 0.28) .
Semisynthetic Derivatives
Research is ongoing into semisynthetic derivatives of this compound aimed at enhancing its antibacterial spectrum and pharmacokinetic properties. These derivatives show promising activity against other pathogens such as Mycobacterium tuberculosis, indicating potential for broader clinical applications beyond CDI .
Table 2: Antibacterial Activity of this compound Derivatives
Derivative Name | Pathogen Targeted | Minimum Inhibitory Concentration (μg/mL) |
---|---|---|
Novel Analog A | Mycobacterium tuberculosis | <0.045 |
Novel Analog B | Staphylococcus aureus | <0.25 |
Case Study 1: Recurrence Prevention
A clinical trial involving patients with recurrent CDI demonstrated that those treated with this compound had a significantly lower rate of recurrence compared to those treated with vancomycin (10% vs. 19%) after adjusting for various risk factors .
Case Study 2: Pediatric Efficacy
In a cohort study involving children diagnosed with CDI, this compound treatment led to an overall cure rate of approximately 85%, showcasing its potential as a safe and effective option for pediatric patients .
作用機序
Fidaxomicin exerts its effects by inhibiting bacterial RNA polymerase, thereby preventing transcription . This inhibition is highly selective for Clostridioides difficile, as this compound binds to a specific region of the enzyme that is unique to this pathogen . The bactericidal activity of this compound is time-dependent and not concentration-dependent . Its main metabolite, OP-1118, also contributes to its antibacterial activity .
類似化合物との比較
Fidaxomicin is often compared with other antibiotics used to treat Clostridioides difficile infections, such as vancomycin and metronidazole. Unlike vancomycin, this compound has a negligible effect on normal colonic microflora, making it a preferred choice for reducing the risk of recurrent infections . This compound is also superior to vancomycin in terms of sustained response without recurrence . Other similar compounds include rifamycins, which also inhibit RNA polymerase but at a different site .
Similar Compounds
- Vancomycin
- Metronidazole
- Rifamycins
This compound’s unique mechanism of action and its ability to preserve the normal gut microbiota make it a valuable antibiotic for treating Clostridioides difficile infections.
生物活性
Fidaxomicin is a macrocyclic antibiotic primarily used for the treatment of Clostridioides difficile infections (CDI). Its unique mechanism of action, favorable pharmacokinetic properties, and low propensity for resistance development make it a significant agent in combating CDI. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound exerts its bactericidal effects by inhibiting bacterial RNA polymerase (RNAP), thereby blocking transcription processes essential for bacterial survival. Unlike traditional antibiotics that target protein synthesis, this compound's action on RNAP allows it to maintain activity against resistant strains of C. difficile.
Antimicrobial Spectrum
This compound demonstrates a narrow spectrum of activity, primarily targeting Gram-positive bacteria, particularly C. difficile. The minimum inhibitory concentration (MIC) for this compound against C. difficile isolates ranges from ≤0.001 to 1 μg/mL, with an MIC90 of 0.5 μg/mL, indicating potent activity against this pathogen .
Comparative Antimicrobial Activity
Antibiotic | MIC Range (μg/mL) | MIC90 (μg/mL) | Target Organisms |
---|---|---|---|
This compound | ≤0.001 – 1 | 0.5 | C. difficile |
Vancomycin | 0.5 – >256 | >256 | C. difficile and other Gram-positives |
Clinical Efficacy
This compound has been shown to be non-inferior to vancomycin in clinical trials for CDI treatment. A multicenter trial involving 535 patients demonstrated that this compound achieved clinical cure rates of 91.7% compared to 90.6% for vancomycin, meeting the non-inferiority criterion .
Case Study: Pediatric Population
A recent study focused on the safety and efficacy of this compound in children with CDI reported an initial clinical response rate of 92.1% with a recurrence rate of 31.4% within 28 days post-treatment . This highlights this compound's potential as a treatment option in pediatric populations, where traditional therapies may not be as effective.
Safety Profile
This compound is generally well tolerated with a low incidence of systemic absorption and adverse effects. Common side effects include gastrointestinal disturbances such as nausea and vomiting, but these occur at similar rates compared to vancomycin . In a comparative study involving immunocompromised patients, this compound showed a significantly lower risk of adverse outcomes compared to vancomycin (10.5% vs 19%) after adjusting for various factors .
Resistance Development
One of the notable advantages of this compound is its low propensity for inducing resistance among treated strains of C. difficile. Studies indicate that while vancomycin usage can lead to increased resistance rates, this compound maintains its effectiveness due to its unique mechanism targeting RNAP rather than ribosomal pathways .
Future Directions
Research continues into the development of this compound analogs aimed at broadening its spectrum against other pathogens such as Mycobacterium tuberculosis. These semisynthetic modifications are designed to enhance pharmacokinetic properties and reduce the likelihood of resistance development .
特性
Key on ui mechanism of action |
_Clostridium difficile_ is a Gram-positive bacterium that causes various gastrointestinal complications, such as antibiotic-associated diarrhea. _C. difficile_ infection can be caused by antibiotic therapy, resulting in the disruption of the human gut flora leads to an overgrowth of _C. difficile_. The consequences of _C. difficile_ infection can be mild to severe and sometimes fatal. Fidaxomicin gets hydrolyzed to its active metabolite, OP-1118, upon oral administration. Both compounds mediate a bactericidal activity against _C. difficile_ by inhibiting bacterial RNA polymerase at the initiation phase of the transcription cycle. The RNA polymerase is an essential bacterial enzyme that regulates gene expression, catalyzes nucleic acid interactions, and promotes several bacterial enzymatic reactions critical for bacterial survival. The core RNA polymerase is composed of a complex of different subunits and contains the active site. To initiate bacterial transcription, the active site of the core RNA polymerase binds to a promoter-specificity σ initiation factor, which locates and binds to a promoter region of the DNA. The DNA-RNA polymerase interaction promotes subsequent steps of transcription, which involves the separation of DNA strands. Fidaxomicin binds to the DNA template-RNA polymerase complex, thereby preventing the initial separation of DNA strands during transcription and inhibiting messenger RNA synthesis. The narrow spectrum of antimicrobial activity of fidaxomicin may be explained by the unique target site of fidaxomicin and differing σ subunits of the core structure of RNA polymerase among bacterial species. |
---|---|
CAS番号 |
873857-62-6 |
分子式 |
C52H74Cl2O18 |
分子量 |
1058.0 g/mol |
IUPAC名 |
[(2R,3S,4S,5S,6R)-6-[[(3E,5E,8S,9Z,11S,12R,13E,15E,18S)-12-[(2R,3S,4R,5S)-3,4-dihydroxy-6,6-dimethyl-5-(2-methylpropanoyloxy)oxan-2-yl]oxy-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate |
InChI |
InChI=1S/C52H74Cl2O18/c1-13-30-22-26(6)33(56)18-16-15-17-31(23-66-51-45(65-12)42(61)44(29(9)67-51)69-49(64)35-32(14-2)36(53)39(58)37(54)38(35)57)48(63)68-34(28(8)55)20-19-25(5)21-27(7)43(30)70-50-41(60)40(59)46(52(10,11)72-50)71-47(62)24(3)4/h15-17,19,21-22,24,28-30,33-34,40-46,50-51,55-61H,13-14,18,20,23H2,1-12H3/b16-15+,25-19+,26-22-,27-21+,31-17+/t28-,29-,30+,33+,34+,40-,41+,42+,43+,44-,45+,46+,50-,51-/m1/s1 |
InChIキー |
ZVGNESXIJDCBKN-LGPUCNCQSA-N |
SMILES |
CCC1C=C(C(CC=CC=C(C(=O)OC(CC=C(C=C(C1OC2C(C(C(C(O2)(C)C)OC(=O)C(C)C)O)O)C)C)C(C)O)COC3C(C(C(C(O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)C |
異性体SMILES |
CC[C@H]1/C=C(\[C@H](C/C=C/C=C(/C(=O)O[C@@H](C/C=C(/C=C(/[C@@H]1O[C@H]2[C@H]([C@H]([C@@H](C(O2)(C)C)OC(=O)C(C)C)O)O)\C)\C)[C@@H](C)O)\CO[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)/C |
正規SMILES |
CCC1C=C(C(CC=CC=C(C(=O)OC(CC=C(C=C(C1OC2C(C(C(C(O2)(C)C)OC(=O)C(C)C)O)O)C)C)C(C)O)COC3C(C(C(C(O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)C |
外観 |
Solid powder |
沸点 |
1046.4 |
Key on ui other cas no. |
873857-62-6 |
ピクトグラム |
Irritant |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO. |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
fidaxomicin lipiarmycin lipiarmycin A3 lipiarmycin A4 lipiarmycin B lipiarmycin B3 lipiarmycin B4 PAR 101 PAR-101 PAR101 tiacumicin B tiacumicin C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。